
6-Methyl-1,3-dihydro-2-benzofuran-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1,3-dihydroisobenzofuran-5-ol is a chemical compound belonging to the class of dihydroisobenzofurans. This compound is characterized by a fused benzene and furan ring system with a hydroxyl group at the 5th position and a methyl group at the 6th position. Dihydroisobenzofurans are known for their diverse biological activities and are found in various natural products and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1,3-dihydroisobenzofuran-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-methylphenol, a Friedel-Crafts acylation can be performed to introduce the necessary functional groups, followed by cyclization to form the dihydroisobenzofuran ring.
Industrial Production Methods: Industrial production of 6-Methyl-1,3-dihydroisobenzofuran-5-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methyl-1,3-dihydroisobenzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 6-methyl-1,3-dihydroisobenzofuran-5-one.
Reduction: Formation of 6-methyl-1,3-dihydroisobenzofuran-5-ol derivatives.
Substitution: Formation of various substituted dihydroisobenzofuran derivatives.
Applications De Recherche Scientifique
6-Methyl-1,3-dihydroisobenzofuran-5-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 6-Methyl-1,3-dihydroisobenzofuran-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
6-Methyl-1,3-dihydroisobenzofuran-5-one: Similar structure but with a ketone group instead of a hydroxyl group.
5-Hydroxy-1,3-dihydroisobenzofuran: Lacks the methyl group at the 6th position.
6-Methyl-1,3-dihydroisobenzofuran: Lacks the hydroxyl group at the 5th position.
Uniqueness: 6-Methyl-1,3-dihydroisobenzofuran-5-ol is unique due to the presence of both the hydroxyl and methyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in its similar counterparts.
Propriétés
Numéro CAS |
533934-35-9 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
6-methyl-1,3-dihydro-2-benzofuran-5-ol |
InChI |
InChI=1S/C9H10O2/c1-6-2-7-4-11-5-8(7)3-9(6)10/h2-3,10H,4-5H2,1H3 |
Clé InChI |
IFFPWBSCFATCDW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(COC2)C=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


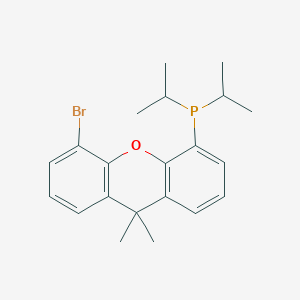
![2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12890435.png)
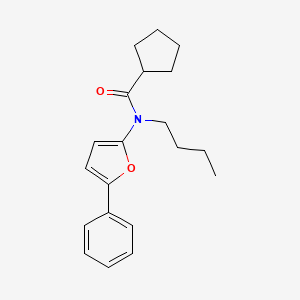

![1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12890461.png)
![Cyclopenta[b]pyrrole](/img/structure/B12890464.png)

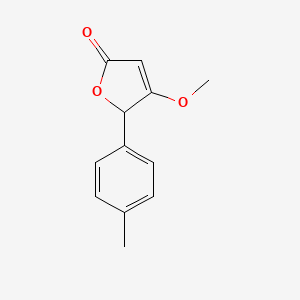
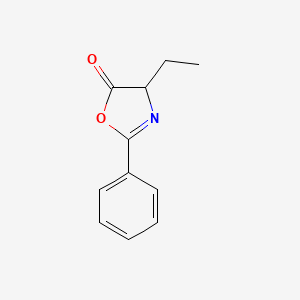


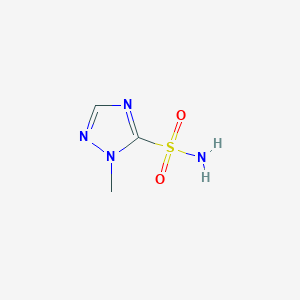

![3-Ethyl-1-phenyl-4,5-dihydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B12890511.png)
